molecular formula C14H19N3O5 B2848694 N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 1797277-05-4

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2848694
CAS No.: 1797277-05-4
M. Wt: 309.322
InChI Key: VCYCIXRTBPLTHB-UHFFFAOYSA-N
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Description

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a 3,4-dimethoxyphenyl group, a hydroxyethyl group, and an oxoimidazolidine carboxamide moiety, making it a subject of interest in medicinal chemistry and organic synthesis.

Mechanism of Action

Target of Action

The primary target of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide is the alpha7 nicotinic acetylcholine receptor (alpha7nAChR) . This receptor plays a crucial role in the nervous system, particularly in relation to neurodegenerative diseases such as Alzheimer’s disease .

Mode of Action

The compound binds to the alpha7nAChR at the same binding site as bungarotoxin . This interaction likely alters the receptor’s activity, leading to changes in the downstream signaling pathways.

Biochemical Pathways

The compound’s interaction with the alpha7nAChR affects various biochemical pathways. It has been suggested that the compound can directly act on amyloid protein, reducing its toxic effect on nerve cells acted by beta-amyloid . This is particularly relevant in the context of Alzheimer’s disease, where beta-amyloid plaques are a major pathological feature.

Pharmacokinetics

It’s worth noting that the compound’s effectiveness in treating neurodegenerative diseases suggests it has sufficient bioavailability to exert its effects in the brain .

Result of Action

The compound has been shown to have neuroprotective effects. It can improve the toxicity of nerve cells and has been found to effectively improve the learning ability and memory ability of experimental animals . These effects suggest that the compound could be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s disease.

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For instance, the compound has been studied in the context of acidic environments, where it showed potential as a corrosion inhibitor . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the oxoimidazolidine carboxamide moiety under controlled conditions, often using a dehydrating agent such as phosphorus oxychloride or thionyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the synthesis process. Additionally, solvent selection and temperature control are critical factors in optimizing the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c1-21-11-4-3-9(7-12(11)22-2)10(18)8-16-14(20)17-6-5-15-13(17)19/h3-4,7,10,18H,5-6,8H2,1-2H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYCIXRTBPLTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)N2CCNC2=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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